

Applications of Tributyl Phosphate-d27 in Nuclear Chemistry: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tributyl phosphate-d27

Cat. No.: B579870

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This technical guide provides a comprehensive overview of the applications of **Tributyl phosphate-d27** (TBP-d27) in nuclear chemistry. Tributyl phosphate (TBP) is a critical solvent in the nuclear industry, primarily used in the Plutonium Uranium Redox Extraction (PUREX) process for the reprocessing of spent nuclear fuel.^{[1][2]} The intense radiation and acidic conditions within the PUREX process lead to the degradation of TBP, forming dibutyl phosphate (DBP) and monobutyl phosphate (MBP).^{[3][4]} These degradation products can interfere with the extraction process, making the accurate monitoring of TBP and its derivatives essential. TBP-d27, a deuterated analog of TBP, serves as an invaluable tool for researchers in this field, primarily as an internal standard for quantitative analysis and as a tracer to investigate degradation mechanisms.^[1]

Data Presentation

Physical and Chemical Properties

A comparison of the key physical and chemical properties of Tributyl phosphate and its deuterated form, **Tributyl phosphate-d27**, is crucial for understanding its application as an internal standard and tracer.

Property	Tributyl Phosphate (TBP)	Tributyl Phosphate-d27 (TBP-d27)
Chemical Formula	C ₁₂ H ₂₇ O ₄ P	C ₁₂ D ₂₇ O ₄ P
Molecular Weight	266.31 g/mol	293.48 g/mol
CAS Number	126-73-8[5]	61196-26-7
Appearance	Colorless to light yellow liquid[5]	Colorless to light yellow liquid[1]
Isotopic Purity	Not Applicable	≥98 atom % D

Analytical Method Performance using TBP-d27 as an Internal Standard

The use of TBP-d27 as an internal standard significantly improves the accuracy and precision of analytical methods for the quantification of TBP and its degradation products.

Analytical Method	Analyte(s)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Relative Standard Deviation (RSD)
GC-FID	TBP	0.2 µg/mL	0.7 µg/mL	0.9%
HPLC-RI	TBP	-	2 ppm	-
Ion Chromatography	DBP, MBP	0.71 µM (DBP), 0.13 µM (MBP)	-	-

Experimental Protocols

Quantification of TBP and its Degradation Products in PUREX Solvent using Isotope Dilution GC-MS with TBP-d27 Internal Standard

This protocol outlines the use of TBP-d27 as an internal standard for the accurate quantification of TBP, DBP, and MBP in organic samples from the PUREX process.

a. Sample Preparation:

- Take a known volume (e.g., 1 mL) of the organic solvent sample from the PUREX process.
- Add a precise amount of a standard solution of TBP-d27 in a suitable solvent (e.g., isooctane). The amount of internal standard should be chosen to be in the same concentration range as the expected TBP concentration in the sample.
- For the analysis of DBP and MBP, a derivatization step is necessary to make them volatile for GC analysis. A common method is methylation using diazomethane or a safer alternative like trimethylsilylation (TMS) with a reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
- Vortex the sample to ensure thorough mixing.
- If necessary, dilute the sample with a suitable solvent to bring the analyte concentrations within the calibration range of the instrument.

b. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Spectrometer Scan Range: m/z 50-500.
- Selected Ion Monitoring (SIM) Mode:
 - TBP: m/z 99, 155, 211
 - TBP-d27: m/z 116, 172, 238
 - Derivatized DBP and MBP: Select characteristic ions for the specific derivatives.

c. Data Analysis:

- Create a calibration curve by analyzing a series of standards containing known concentrations of TBP, derivatized DBP, and derivatized MBP, each spiked with the same constant concentration of TBP-d27.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Quantify the concentration of TBP, DBP, and MBP in the unknown sample by measuring the peak area ratios and using the calibration curve.

Tracing the Degradation of TBP using NMR Spectroscopy with TBP-d27

This protocol describes a general approach to using TBP-d27 as a tracer to study the degradation of TBP under simulated PUREX process conditions.

a. Experimental Setup:

- Prepare a solution of TBP in a suitable diluent (e.g., n-dodecane) to mimic the PUREX solvent.
- Spike this solution with a known concentration of TBP-d27.
- Expose the solution to conditions that simulate the PUREX process, such as contact with nitric acid and exposure to a radiation source (e.g., a gamma irradiator).

- Take samples at different time intervals.

b. NMR Analysis:

- NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.
- Nuclei to be observed: ^{31}P and ^2H (Deuterium).
- Solvent: Use a deuterated solvent compatible with the organic sample, or acquire the spectrum without a lock if the sample viscosity is low enough.
- ^{31}P NMR: Acquire ^{31}P NMR spectra to monitor the formation of degradation products like DBP and MBP, which will have distinct chemical shifts from TBP.
- ^2H NMR: Acquire ^2H NMR spectra to track the fate of the deuterium atoms from TBP-d27. This can provide insights into the specific degradation pathways, for example, whether the butyl chains are cleaved.

c. Data Interpretation:

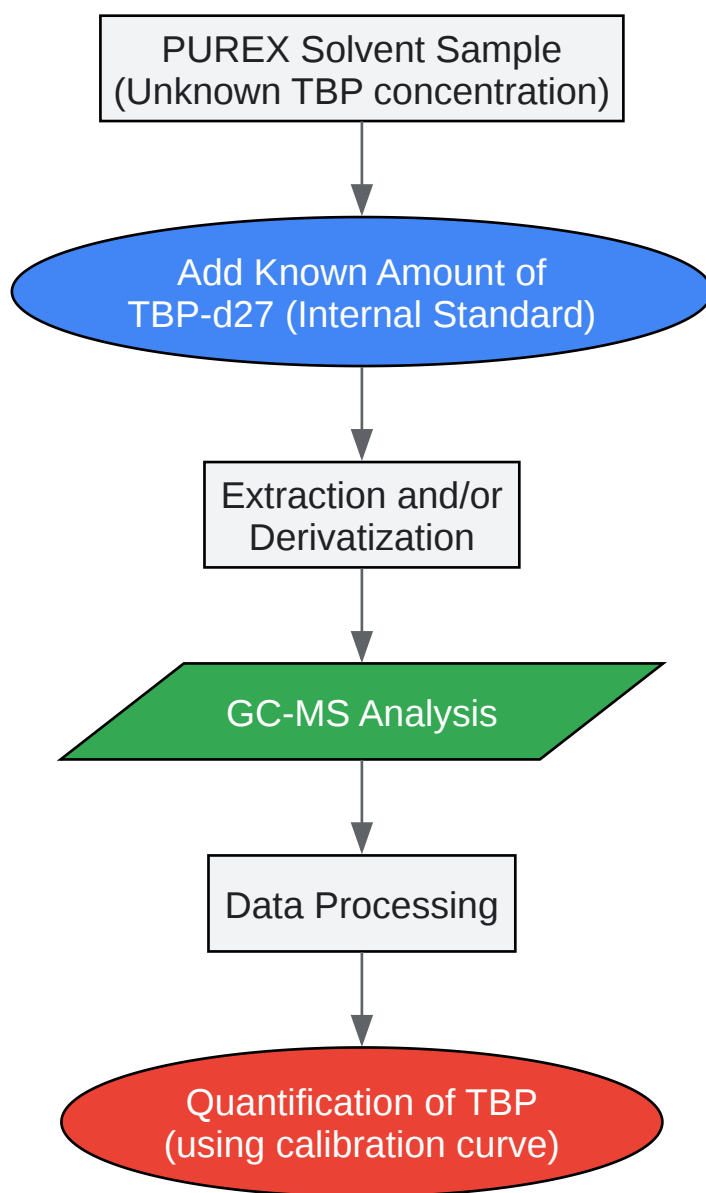
- By comparing the ^{31}P NMR spectra over time, the rate of TBP degradation and the formation of DBP and MBP can be quantified.
- The ^2H NMR spectra will show signals corresponding to the deuterium atoms in different chemical environments. Changes in these spectra can indicate the chemical transformations that the butyl groups of TBP undergo during degradation.

Mandatory Visualization



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Caption: PUREX process workflow and TBP degradation pathway.



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